D-Cysteine, nitrite (ester) (9CI)
Description
Contextualization within S-Nitrosothiol Biochemistry and Nitric Oxide Signaling
S-nitrosothiols are integral to the biology of nitric oxide (NO), a versatile signaling molecule involved in numerous physiological processes, from vasodilation to neurotransmission and immune responses. nih.govnih.gov NO itself is a highly reactive gas, and its conversion to more stable and transportable forms, such as S-nitrosothiols, is a key mechanism for its storage and targeted delivery. acs.org The formation of S-nitrosothiols on the cysteine residues of proteins, a process known as S-nitrosylation, is a major paradigm in NO-dependent signaling. nih.gov
The central reaction in the biochemistry of SNOs is transnitrosation, the transfer of a nitroso group from one thiol to another. nih.gov This allows for the distribution of NO bioactivity between low-molecular-weight thiols like glutathione (B108866) and cysteine, and the cysteine residues within proteins. nih.gov L-CysNO, formed from the ubiquitous amino acid L-cysteine, is considered a primary carrier of NO bioactivity that can be transported into cells to S-nitrosylate target proteins. nih.govnih.gov
The significance of D-Cysteine, nitrite (B80452) (ester) (9CI) in this context arises from its use in elucidating the specificity of these processes. Research has shown that the cellular uptake and subsequent signaling of S-nitrosocysteine are stereospecific. For instance, studies using RAW 264.7 macrophage cells demonstrated that D-cysteine was less effective than L-cysteine in promoting the formation of intracellular S-nitrosothiols, indicating that the transport mechanism has chiral specificity. nih.gov Similarly, the activation of certain ion channels, such as Ca²⁺-activated K⁺ channels, is affected by L-CysNO but not by D-CysNO, further highlighting the stereoselective nature of these signaling pathways. mdpi.com This specificity suggests that the effects of S-nitrosothiols are not merely the result of the random release of NO, but are mediated by specific, regulated biological mechanisms like enzymatic transport and receptor binding. nih.gov
Significance in Redox Biology and Post-Translational Modifications
S-nitrosylation is a critical redox-based post-translational modification (PTM), a process where a protein's function is altered after its synthesis. nih.govphysiology.org This modification involves the covalent attachment of a nitric oxide group to the thiol side chain of a specific cysteine residue, forming an S-nitrosoprotein (SNO-protein). nih.govnih.gov S-nitrosylation sits (B43327) at the crossroads of NO signaling and redox biology, as the thiol side chain of cysteine is highly sensitive to the cellular redox environment. physiology.orgacs.org This PTM can protect cysteine residues from irreversible oxidation by more aggressive reactive oxygen species (ROS) or act as a signal in itself, regulating protein function, protein-protein interactions, and subcellular localization. mdpi.comnih.gov
The exquisite specificity of S-nitrosylation is a key feature; only particular cysteine residues on target proteins are modified under physiological conditions. oup.com This specificity is governed by several factors, including the local protein environment, the accessibility of the thiol group, and the presence of consensus motifs. nih.govoup.com
D-Cysteine, nitrite (ester) (9CI) plays a vital role in confirming that S-nitrosylation is a highly regulated PTM rather than a random chemical event. By comparing the effects of D-CysNO with its biologically prevalent L-isomer, researchers can distinguish between non-specific chemical reactions and specific, enzyme- or transporter-mediated physiological responses. The observation that D-CysNO often fails to elicit the same cellular responses as L-CysNO provides strong evidence for the existence of specific biological machinery that recognizes the L-stereoisomer for transport and transnitrosation reactions. nih.govmdpi.com This underscores that protein S-nitrosylation is not an inevitable consequence of cellular exposure to nitric oxide but a concerted and targeted signaling process fundamental to cellular regulation. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| D-Cysteine, nitrite (ester) (9CI) | S-nitroso-D-cysteine, D-CysNO |
| S-nitroso-L-cysteine | L-CysNO |
| S-nitrosoglutathione | GSNO |
| Nitric Oxide | NO |
| Glutathione | GSH |
| L-cysteine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
134469-02-6 |
|---|---|
Molecular Formula |
C3H6N2O3S |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-nitrososulfanylpropanoic acid |
InChI |
InChI=1S/C3H6N2O3S/c4-2(3(6)7)1-9-5-8/h2H,1,4H2,(H,6,7)/t2-/m1/s1 |
InChI Key |
XOWVFANEOZMPKG-UWTATZPHSA-N |
SMILES |
C(C(C(=O)O)N)SN=O |
Isomeric SMILES |
C([C@H](C(=O)O)N)SN=O |
Canonical SMILES |
C(C(C(=O)O)N)SN=O |
Synonyms |
D-Cysteine, nitrite (ester) (9CI) |
Origin of Product |
United States |
Biochemical Reactivity and Mechanistic Insights of D Cysteine, Nitrite Ester 9ci
Formation Pathways
The synthesis of D-CysNO, like other S-nitrosothiols, can occur through several chemical and biochemical routes. These pathways primarily involve the reaction of the thiol group of D-cysteine with a nitrosating agent.
Reaction with Nitrosating Agents in Aqueous Media
In aqueous solutions, D-CysNO can be formed by the reaction of D-cysteine with various nitrosating agents. A common laboratory method involves the reaction of cysteine with sodium nitrite (B80452) in an acidic solution. nih.govresearchgate.net The stoichiometry of the reaction between aminothiols, such as cysteine, and nitrous acid is typically 1:1, resulting in the formation of one mole of the S-nitrosothiol from one mole of nitrous acid. pdx.edu
The primary nitrosating species in these reactions is dependent on the pH of the solution. At a pH below 3.5, the nitrosonium cation (NO+) or its protonated form (H₂NO₂⁺) is the principal agent responsible for nitrosation. researchgate.net As the pH increases above 3.5, dinitrogen trioxide (N₂O₃), formed from the auto-oxidation of nitric oxide, becomes the more likely nitrosating species. researchgate.netnih.gov The general kinetic equation for the formation of S-nitrosocysteine (CysNO) reflects this pH dependency. researchgate.net
The reaction can be represented as follows:
In acidic conditions (low pH): R-SH + HNO₂ + H⁺ → R-SNO + H₂O
In less acidic to neutral conditions (higher pH): 2R-SH + 2NO + ½O₂ → 2R-SNO + H₂O
It has been noted that the reaction of cysteine with sodium nitrite in aqueous solution leads to the formation of S-nitrosocysteine, with the reactive species being NO+ or H₂O-NO+. researchgate.net
Enzymatic and Metal-Catalyzed Considerations in S-Nitrosothiol Formation
The formation of S-nitrosothiols is not solely a result of simple chemical reactions but can also be influenced by enzymatic and metal-catalyzed processes. These mechanisms are crucial for the selective formation of specific S-nitrosothiols within a biological context.
Metal-Catalyzed Formation: Transition metal ions, particularly copper (Cu²⁺/Cu⁺) and iron (Fe³⁺/Fe²⁺), can catalyze the formation of S-nitrosothiols. nih.govnih.gov These metals can facilitate the reaction between a thiol and nitric oxide. One proposed mechanism involves the generation of a thiyl radical, which then reacts with NO to form the S-nitrosothiol. nih.gov However, it's also suggested that a more concerted mechanism involving the metal center, NO, and the thiol can lead to S-nitrosothiol formation. nih.gov
Dinitrosyl iron complexes (DNICs) have also been identified as significant contributors to cellular S-nitrosothiol formation. nih.govpnas.org It is estimated that over half of the cellular formation of protein S-nitrosocysteine is derived from these complexes. pnas.org DNICs can be formed with low molecular weight thiols, creating a potent nitrosating agent. nih.gov
Enzymatic Formation: While S-nitrosylation is often considered a non-enzymatic process, there is evidence for enzymatic involvement in S-nitrosothiol formation. researchgate.net Enzymes can provide a scaffold to bring reactants into proximity, thereby increasing the rate and specificity of the reaction. For instance, ceruloplasmin, a copper-containing plasma protein, has been shown to enhance the generation of S-nitrosoglutathione (GSNO) from glutathione (B108866) and NO. nih.govnih.gov Similarly, hemoglobin can be S-nitrosylated at a specific cysteine residue. mdpi.com
| Formation Pathway | Key Reactants | Catalysts/Mediators | Primary Product |
| Reaction with Nitrosating Agents | D-Cysteine, Nitrous Acid (HNO₂) | Acidic pH (NO⁺), Higher pH (N₂O₃) | D-CysNO |
| Metal-Catalyzed Formation | D-Cysteine, Nitric Oxide (NO) | Copper ions (Cu²⁺/Cu⁺), Iron ions (Fe³⁺/Fe²⁺), Dinitrosyl iron complexes (DNICs) | D-CysNO |
| Enzymatic Formation | D-Cysteine, Nitric Oxide (NO) | Enzymes (e.g., Ceruloplasmin) | D-CysNO |
Decomposition Pathways
The instability of D-CysNO is a key feature of its biochemical reactivity, allowing it to act as an NO donor. Its decomposition can proceed through several mechanisms, influenced by various factors.
Intramolecular and Intermolecular S- to N-Transnitrosation Mechanisms
A notable decomposition pathway for S-nitrosocysteine involves the transfer of the nitroso group from the sulfur atom to the nitrogen atom of the amino group, a process known as S- to N-transnitrosation. nih.gov This can occur both intramolecularly (within the same molecule) and intermolecularly (between different molecules). nih.govnih.gov
This transnitrosation leads to the formation of N-nitrosocysteine, a primary nitrosamine (B1359907) that is highly unstable. nih.govnih.gov It is expected to rapidly rearrange to a diazonium ion intermediate. nih.govnih.gov The formation of thiirane-2-carboxylic acid and acrylic acid as products during the decomposition of S-nitrosocysteine at neutral pH provides evidence for this pathway. nih.govnih.gov Although this pathway may only account for a small percentage of the total decomposition, the reactive intermediates formed have the potential to contribute to the toxicological properties of nitric oxide. nih.govnih.gov
The transfer of the NO group from the thiol to the amino group is likely slow compared to other decomposition mechanisms at neutral pH. nih.gov However, in the presence of excess nucleophiles, the S- to N-transnitrosation reaction may become more significant. nih.gov
Nitric Oxide Release Mechanisms and Detection
The primary function of D-CysNO in many biological contexts is the release of nitric oxide. This release can be triggered by several factors:
Thermal Decomposition: S-nitrosothiols are generally unstable and can decompose upon heating to release NO.
Photolysis: Exposure to light, particularly UV light, can cleave the S-N bond, resulting in the formation of NO and a disulfide. nih.govmdpi.comelsevierpure.com This property is utilized in some methods for detecting S-nitrosothiols. mdpi.comnih.gov
Metal-Catalyzed Decomposition: Trace amounts of transition metal ions, especially copper ions, can catalytically break down S-nitrosothiols to release NO and form a disulfide. nih.govelsevierpure.com Reduced metal ions like Cu⁺ are more effective at this than their oxidized counterparts (Cu²⁺). nih.govelsevierpure.com The presence of metal chelators can stabilize S-nitrosothiol solutions. nih.govelsevierpure.com
Detection of Nitric Oxide Release: Several methods are employed to detect the NO released from S-nitrosothiols. Chemiluminescence-based detection is a highly sensitive and specific method. mdpi.comnih.govnih.gov This technique often involves the reaction of NO with ozone, which produces light that can be quantified. mdpi.com To specifically measure NO from S-nitrosothiols, photolysis is often coupled with chemiluminescence, where the sample is exposed to UV light to release NO before detection. mdpi.comnih.gov Other methods include the Griess assay, which is a colorimetric method for nitrite, a stable oxidation product of NO. mdpi.com
| Decomposition Trigger | Mechanism | Primary Products |
| Spontaneous (in solution) | S- to N-transnitrosation | N-nitrosocysteine, Diazonium ion, Thiirane-2-carboxylic acid, Acrylic acid |
| Heat | Thermal cleavage of S-N bond | Nitric Oxide, Disulfide |
| Light (Photolysis) | Photolytic cleavage of S-N bond | Nitric Oxide, Disulfide |
| Metal Ions (e.g., Cu⁺) | Catalytic reductive cleavage | Nitric Oxide, Disulfide |
Influence of Environmental Factors on Stability
The stability of D-CysNO is significantly influenced by its surrounding environment. Key factors include:
pH: The stability of S-nitrosothiols is pH-dependent, although reports can be conflicting depending on experimental conditions. researchgate.net Some studies suggest enhanced stability in acidic conditions (pH 5.0), while others report higher stability in neutral or even weakly basic environments. researchgate.net A decrease in pH from 7.4 to 5.0 has been shown to enhance the stability of some RSNOs, but a further decrease to pH 3.0 led to decreased stability. researchgate.net
Temperature: There is an inverse relationship between the stability of S-nitrosothiols and temperature. researchgate.net Refrigeration can significantly extend the shelf life of S-nitrosothiol solutions. researchgate.net
Light: S-nitrosothiols are highly susceptible to light-induced decomposition. researchgate.netcaymanchem.com Exposure to light can lead to the homolytic cleavage of the S-N bond. researchgate.net
Presence of Metal Ions: As mentioned earlier, transition metal ions can catalyze the decomposition of S-nitrosothiols. The presence of metal chelators like EDTA can significantly increase their stability. nih.govnih.govresearchgate.net
Oxygen: The presence of oxygen can influence the decomposition pathways, particularly in the context of NO auto-oxidation and the formation of nitrosating agents like N₂O₃. nih.gov
Transnitrosation Reactions and Thiol-Nitrosothiol Exchange Dynamics
The biochemical reactivity of S-nitrosothiols, including S-nitroso-D-cysteine, is dominated by transnitrosation reactions. This process involves the transfer of the nitroso group from the S-nitrosothiol to another thiol, a critical mechanism for the modulation of protein function and signaling pathways. nih.govresearchgate.net
Transnitrosation is a reversible reaction characterized by the nucleophilic attack of a thiolate anion (RS⁻) on the nitroso-nitrogen of an S-nitrosothiol (R'SNO). nih.gov The equilibrium of this thiol-nitrosothiol exchange is dependent on factors such as the relative pKa values of the participating thiols and their respective concentrations in the biological milieu. nih.govnih.govresearchgate.net Thiols with lower pKa values, which exist to a greater extent as the more nucleophilic thiolate anion at physiological pH, are often more effective participants in these exchange reactions. nih.govacs.org
Within a cellular context, S-nitroso-D-cysteine can engage in transnitrosation with a variety of biological thiols. nih.gov This includes the cysteine residues within proteins and low-molecular-weight thiols like glutathione (GSH). nih.govresearchgate.net The transfer of the nitroso group from D-cysteine nitrite ester to a protein cysteine residue results in the formation of a protein S-nitrosothiol, a post-translational modification that can alter the protein's activity, localization, or stability. researchgate.netmdpi.com Similarly, transnitrosation with GSH yields S-nitrosoglutathione (GSNO), another significant biological S-nitrosothiol that participates in its own distinct signaling pathways. nih.govmdpi.com
While sulfur-to-sulfur (S-to-S) transnitrosation is the most prominent reaction, a slower decomposition pathway involving sulfur-to-nitrogen (S-to-N) transnitrosation can also occur. nih.gov This intramolecular or intermolecular reaction involves the transfer of the nitroso group from the sulfur atom to the amino group of the cysteine moiety. nih.gov While this pathway is generally considered minor compared to other denitrosation mechanisms, it can lead to the formation of reactive intermediates like diazonium ions, which may contribute to the broader toxicological profile of nitric oxide (NO) by forming covalent adducts with other molecules. nih.gov
| Reaction Type | Mechanism | Key Reactants | Primary Products | Significance | References |
|---|---|---|---|---|---|
| Thiol-Nitrosothiol Exchange (S-to-S) | Nucleophilic attack of a thiolate anion (RS⁻) on the nitroso-nitrogen of S-nitrosocysteine. | S-Nitrosocysteine, Protein Thiols, Glutathione (GSH) | Protein S-Nitrosothiols, S-Nitrosoglutathione (GSNO), D-Cysteine | Major mechanism for NO group transfer, leading to post-translational modification and regulation of protein function. | nih.govresearchgate.netacs.org |
| S-to-N Transnitrosation | Intra- or intermolecular transfer of the NO group from the sulfur to the amino group of cysteine. | S-Nitrosocysteine | N-Nitrosocysteine, Diazonium ion intermediates, Thiirane-2-carboxylic acid, Acrylic acid | A minor decomposition pathway that can generate reactive intermediates, potentially contributing to nitrosative stress. | nih.gov |
Biological Signaling and Functional Modulation by D Cysteine, Nitrite Ester 9ci
Role in Nitric Oxide Homeostasis and Storage within Biological Systems
Nitric oxide is a highly reactive and transient signaling molecule, which necessitates mechanisms for its stabilization and transport to ensure targeted effects. S-nitrosothiols (SNOs), such as S-nitroso-D-cysteine, fulfill this crucial role. Nitrite (B80452) itself is recognized as a physiological storage pool of NO, which can be reduced back to bioactive NO, particularly under low-oxygen (hypoxic) conditions. nih.gov
Thiols like cysteine can react with nitric oxide to form S-nitrosothiols. nih.gov This process, forming S-nitroso-D-cysteine, effectively captures the reactive NO molecule, extending its biological half-life and protecting it from oxidative inactivation. mdpi.com In this stabilized form, the NO moiety can be transported throughout the body and released at specific sites, contributing to the precise spatial and temporal control of NO signaling. Therefore, D-Cysteine, nitrite (ester) (9CI) functions as a stable reservoir and carrier of nitric oxide, playing an integral part in maintaining NO homeostasis within biological systems. nih.govnih.gov
Modulation of Cellular Signaling Pathways
The primary mechanism by which S-nitroso-D-cysteine and other SNOs exert their influence is through S-nitrosylation, a reversible post-translational modification. This process involves the covalent attachment of a nitric oxide group to the thiol side chain of a specific cysteine residue within a protein. wikipedia.org This modification is a fundamental paradigm of redox-based signaling, analogous to other key regulatory modifications like phosphorylation, and is responsible for a vast spectrum of NO-mediated cellular effects. nih.govresearchgate.net
General Principles of S-Nitrosylation Signaling
S-nitrosylation is a highly specific and regulated process that serves as a key mechanism for transducing nitric oxide signals. nih.gov Unlike the direct effects of the free radical NO, S-nitrosothiols engage in localized, covalent signaling reactions within distinct cellular compartments. nih.govnih.gov This modification can be initiated by NO produced within the cell by nitric oxide synthase (NOS) enzymes or by external sources of nitrogen oxides. nih.gov
The reversibility of S-nitrosylation is critical for its role in dynamic cell signaling. The removal of the NO group, a process known as denitrosylation, is also enzymatically controlled, primarily by S-nitrosoglutathione reductase (GSNOR) and thioredoxin-related proteins. wikipedia.org This dynamic balance between S-nitrosylation and denitrosylation allows for the precise modulation of protein function in response to cellular signals. manchesterprofessionals.co.uk Furthermore, a process called transnitrosylation, the direct transfer of an NO group from one S-nitrosylated protein to another, allows the signal to propagate through cellular pathways, extending its reach from the initial site of NO production. nih.govwikipedia.orgnih.gov
Selective S-Nitrosylation of Target Proteins
Despite the thousands of potential cysteine targets within the proteome, S-nitrosylation occurs with remarkable selectivity, typically modifying only a few specific cysteine residues on a given protein. nih.govnih.gov This specificity is crucial for its role in precise signaling and is governed by several factors:
Local NO Concentration: Cysteine thiols located in close proximity to a source of NO, such as a nitric oxide synthase (NOS) enzyme, are preferentially targeted. This can be mediated by direct protein-protein interactions or through scaffolding proteins that bring the NOS enzyme and the target protein together. nih.govoup.com
Consensus Motifs: The amino acid sequence surrounding a cysteine residue can make it a preferred site for S-nitrosylation. Acid-base and hydrophobic motifs have been identified that contribute to the selective targeting of specific cysteines. mdpi.comnih.gov
Protein Conformation: The three-dimensional structure of a protein can expose or shield certain cysteine residues. Some proteins may even autocatalyze their own S-nitrosylation by providing a hydrophobic environment that facilitates the formation of potent nitrosylating agents near a target thiol. oup.com
Enzymatic Control: The existence of S-nitrosylases, enzymes that catalyze the transfer of an NO group to target proteins, contributes to the specificity of the reaction. nih.govresearchgate.net Transnitrosylation from other SNOs, like S-nitrosoglutathione or another S-nitrosylated protein, is a primary mechanism for physiological S-nitrosylation. nih.govresearchgate.net
Table 1: Mechanisms Governing the Specificity of Protein S-Nitrosylation
| Mechanism | Description | Key Findings |
| Proximity to NO Source | Target proteins are often co-localized with nitric oxide synthase (NOS) enzymes, either directly or via scaffold proteins. nih.govoup.com | The nNOS/PSD-95/NMDA receptor complex is a classic example where NO produced by nNOS selectively S-nitrosylates the associated proteins. nih.gov |
| Sequence Motifs | Specific amino acid patterns, such as acid-base or hydrophobic motifs, flank the target cysteine, creating a favorable chemical environment. mdpi.comnih.gov | Recognition of a specific motif by an S-nitrosylase complex can dictate the site of NO transfer. nih.gov |
| Local Environment | The protein's structure, particularly hydrophobic pockets, can concentrate NO and O₂, promoting the formation of nitrosylating agents that target nearby cysteines. oup.com | Many S-nitrosylated cysteines are found in non-solvent-exposed, hydrophobic regions of proteins. oup.com |
| Transnitrosylation | The transfer of an NO group from an existing S-nitrosothiol (either a small molecule like GSNO or another SNO-protein) to a target cysteine. nih.govwikipedia.org | This is a major pathway for propagating NO signals and modifying proteins distant from the original NO source. nih.govnih.gov |
The addition of an NO moiety to a cysteine residue can profoundly alter a protein's characteristics, leading to significant changes in cellular processes. nih.gov
Protein Function: S-nitrosylation can directly regulate a protein's activity. This modification can either activate or inhibit enzymatic function, often by targeting a cysteine in the active site or an allosteric regulatory site. researchgate.netnih.gov For example, the S-nitrosylation of key metabolic enzymes can modulate their activity to adapt to cellular needs. frontiersin.org
Protein Stability: The stability of a protein and its susceptibility to degradation can be altered by S-nitrosylation. nih.gov This modification can protect a protein from other, irreversible oxidative damage. nih.gov Conversely, it can also regulate protein turnover by inhibiting components of the ubiquitin-proteasome system, thereby preventing the degradation of specific target proteins. nih.govmdpi.com
Protein Localization: S-nitrosylation can act as a signal for protein trafficking, causing a protein to move from one subcellular compartment to another. nih.govnih.gov This relocalization is a critical mechanism for controlling signaling pathways, as exemplified by the release of S-nitrosylated caspases from the mitochondria to the cytoplasm to regulate apoptosis. nih.gov
A crucial consequence of S-nitrosylation is its ability to modulate the interactions between proteins. nih.govnih.gov The covalent modification of a cysteine can induce a conformational change in the protein that either exposes or masks a binding site for another protein.
This can have significant downstream effects. For instance, the S-nitrosylation of procaspase-3 has been shown to promote its interaction with acid sphingomyelinase, a binding event that prevents the initiation of apoptosis. nih.gov In other cases, S-nitrosylation can disrupt protein complexes. The modification of certain E3 ubiquitin ligases, for example, prevents them from interacting with their target proteins, thereby inhibiting the target's degradation. nih.gov
S-nitrosylation plays a significant role in the regulation of cellular energy metabolism. nih.gov Many enzymes involved in central metabolic pathways are targets of this modification. nih.gov
Mitochondrial Respiration: S-nitrosylation is a key regulator of mitochondrial function. It can inhibit the activity of the electron transport chain complexes, thereby modulating oxygen consumption and the production of reactive oxygen species (ROS). nih.govfrontiersin.org This provides a mechanism for cells to adapt their respiratory rate to changing conditions, such as oxygen availability. frontiersin.org
Glycolysis and Other Pathways: Key enzymes in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), are well-established targets of S-nitrosylation, which regulates their enzymatic activity. nih.gov The regulation extends to numerous other metabolic processes, highlighting S-nitrosylation as a widespread mechanism for metabolic control in response to cellular stress and signaling cues. nih.govnih.gov
Regulation of Metal Transport and Homeostasis
S-nitrosothiols play a significant role in the regulation of metal homeostasis, particularly of zinc and iron. The interaction between nitric oxide (NO) signaling and metal-binding proteins, such as metallothioneins (MTs), is a key aspect of this regulation. MTs are cysteine-rich proteins that bind and release metal ions like zinc, depending on the cellular redox state. nih.gov
S-nitrosothiols can react with the zinc-thiolate clusters within metallothioneins, a process known as transnitrosation, which leads to the release of zinc ions. nih.gov This release of labile zinc is a crucial signaling event. For instance, treatment of cells with an S-nitrosothiol donor, S-nitrosocysteine, has been shown to increase intracellular labile zinc in wild-type cells but not in cells lacking metallothionein. nih.gov This demonstrates that MTs are specific targets for S-nitrosothiols in mediating zinc signals. nih.govnih.gov The isoform MT-III, in particular, is significantly more reactive towards S-nitrosothiols compared to other isoforms, suggesting a specific biological role in converting NO signals into zinc signals, which is critical in the brain and for neuronal function. nih.gov
Furthermore, S-nitrosylation directly impacts iron homeostasis by regulating the stability of Iron Regulatory Protein 2 (IRP2). S-nitrosylation of IRP2, specifically at cysteine residue C178, targets the protein for degradation through the ubiquitin-proteasome pathway. nih.gov This provides a mechanism for NO to control the levels of a key protein involved in iron uptake and metabolism. The formation of S-nitrosothiols can also be linked to iron metabolism through the intermediacy of dinitrosyl iron complexes (DNICs), which can act as precursors. nih.gov This connection suggests that S-nitrosothiol formation and its regulatory effects may be particularly important under hypoxic conditions. nih.gov
Regulation of Protein Translation and Post-Translational Modifications
S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical post-translational modification (PTM) that stands alongside phosphorylation and ubiquitination in its regulatory importance. A key feature of S-nitrosylation is its extensive crosstalk with other PTMs, allowing it to modulate a vast range of signaling pathways.
The influence of S-nitrosylation extends to the epigenetic regulation of gene expression through its interaction with histone acetylation. For example, S-nitrosylation of Histone Deacetylase 2 (HDAC2) at conserved cysteine residues does not alter its enzymatic activity directly but causes its release from chromatin. This leads to enhanced histone acetylation and the transcriptional activation of specific genes, demonstrating a sophisticated layer of control over protein expression.
Furthermore, S-nitrosylation can influence protein function by modulating phosphorylation. The S-nitrosylation of PTEN (Phosphatase and Tensin Homolog), a phosphatase that counteracts the pro-survival Akt signaling pathway, inhibits its activity. This inhibition enhances Akt signaling, promoting cell survival.
Regulation of Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation, maintaining cellular homeostasis by eliminating misfolded or damaged proteins. youtube.comyoutube.com S-nitrosylation exerts significant regulatory control over this system by targeting multiple components of the ubiquitination and degradation machinery. nih.gov
The interplay is complex, with S-nitrosylation capable of both inhibiting and activating protein degradation depending on the specific target protein. nih.govnih.gov For example, S-nitrosylation can directly target enzymes within the ubiquitination cascade (E1, E2, and E3 ligases), many of which contain critical cysteine residues susceptible to this modification. nih.gov S-nitrosylation of the E3 ubiquitin ligase Parkin, which is implicated in Parkinson's disease, initially increases its activity, leading to autoubiquitination, but sustained nitrosylation ultimately inhibits its function. nih.govpnas.org This impairment hinders the clearance of toxic protein substrates, linking nitrosative stress directly to protein aggregation. pnas.org
Conversely, S-nitrosylation can also promote degradation. The modification of Iron Regulatory Protein 2 (IRP2) serves as a signal that targets it for ubiquitination and subsequent degradation by the proteasome. nih.gov In other cases, S-nitrosylation can protect a protein from degradation; for instance, S-nitrosylation of the anti-apoptotic protein Bcl-2 opposes its ubiquitination, thereby promoting cell survival. nih.gov This dual regulatory capacity highlights S-nitrosylation as a critical molecular switch that modulates protein stability and turnover. nih.govnih.gov
Interactions with Membrane-Associated Proteins and Ion Channels
The ability of esterified S-nitrosothiols like D-Cysteine, nitrite (ester) to readily cross cell membranes allows them to interact with and modulate a variety of membrane-associated proteins and ion channels. This interaction is often highly specific, achieved through the precise localization of nitric oxide synthase (NOS) enzymes, which can generate S-nitrosothiols in close proximity to their targets.
A prime example of this specificity is seen in the heart, where neuronal NOS (nNOS), localized to the sarcoplasmic reticulum, specifically regulates the S-nitrosylation of the ryanodine (B192298) receptor (RyR2). In contrast, endothelial NOS (eNOS), found in caveolae, targets L-type Ca2+ channels. This compartmentalization ensures that distinct NO pools regulate different aspects of myocyte contractility through the targeted S-nitrosylation of specific ion channels.
S-nitrosothiols are also known to modulate the function of G protein-coupled receptors (GPCRs) in a receptor-specific and reversible manner. This modulation can occur without direct interaction with the receptor's ligand-binding site, as seen with S-nitroso-L-cysteine's effect on systems involving μ-opioid receptors, which it does not bind to directly. Furthermore, S-nitrosothiols can regulate the activity of membrane-maintenance proteins like aminophospholipid translocase (APLT), which is sensitive to redox modifications of its sulfhydryl groups.
Stereoselective Biological Effects in Defined Biological Systems
Biological systems frequently exhibit stereoselectivity, where the three-dimensional structure of a molecule dictates its activity. This principle is evident in the biological effects of S-nitrosocysteine, where the D- and L-isomers can elicit different physiological responses.
Comparative Analysis of D-Isomer Activity Versus L-Stereoisomer
The biological effects of cysteine and its derivatives are often stereospecific. A key difference between the D- and L-isomers lies in their metabolic fate. L-cysteine is a natural amino acid and readily participates in numerous metabolic pathways. In contrast, D-cysteine is not a substrate for many of the enzymes that act on the L-isomer. For example, the enzyme D-cysteine desulfhydrase specifically decomposes D-cysteine into pyruvate, H₂S, and NH₃, while having no activity on L-cysteine.
This metabolic distinction has significant pharmacological implications. Studies comparing D- and L-cysteine ethyl esters have shown that while both can reverse opioid-induced respiratory depression, the L-isomer can also induce adverse effects like upper airway obstruction. These adverse effects are thought to involve stereospecific metabolic pathways that the D-isomer does not enter. The beneficial effects, however, appear to be independent of stereospecific processes and are attributed to the ability of the esterified forms to enter cells and initiate intracellular signaling, likely through redox-dependent mechanisms.
| Parameter | D-Cysteine Ethyl Ester (D-CYSee) | L-Cysteine Ethyl Ester (L-CYSee) | Reference |
|---|---|---|---|
| Reversal of Opioid-Induced Respiratory Depression | Effective | Effective | capes.gov.br |
| Induction of Upper Airway Obstruction | No | Yes | capes.gov.br |
| Metabolic Pathway Involvement | Does not enter major metabolic pathways | Enters L-amino acid metabolic pathways | |
| Mechanism of Beneficial Effect | Cell entry and initiation of non-stereospecific intracellular signaling |
Implications for S-Nitrosothiol Receptor Interactions and Specificity
The specificity of S-nitrosothiol signaling does not typically arise from high-affinity binding to a classic receptor in the manner of a neurotransmitter. Instead, specificity is achieved through a combination of chemical and spatial mechanisms that ensure only certain cysteine residues on target proteins are modified.
A primary mechanism governing this specificity is transnitrosation (or transnitrosylation), which is the direct, reversible transfer of the nitroso group from one thiol to another. The efficiency of this transfer is governed by the chemical environment of the donor and acceptor thiols, including factors like pKa and flanking amino acid residues. Low-molecular-weight S-nitrosothiols like S-nitrosoglutathione (GSNO) can act as NO donors, transferring the group to protein thiols that are thermodynamically favored.
Another critical factor is the spatial co-localization of NO production and the target protein. Nitric oxide synthases (NOS) are often anchored via scaffolding proteins to specific subcellular locations, such as near ion channels or receptors. This creates a high local concentration of NO, favoring the S-nitrosylation of nearby, susceptible cysteine residues while avoiding widespread, non-specific modifications. For example, the scaffolding of nNOS with the NMDA receptor via PSD-95 targets S-nitrosylation to the receptor complex itself.
Enzymatic Regulation of S-Nitrosylation and Denitrosylation
S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). nih.govnih.gov This redox-based signaling mechanism is analogous to phosphorylation and plays a pivotal role in regulating a vast array of cellular processes, including protein activity, stability, and protein-protein interactions. nih.govresearchgate.net While the formation of S-nitrosothiols can occur through non-enzymatic chemical reactions, accumulating evidence highlights a sophisticated network of enzymes that control the specificity and dynamics of S-nitrosylation and its reversal, denitrosylation. nih.govnih.gov These enzymatic systems ensure the precise control of SNO-based signaling, and their dysregulation is associated with numerous pathological conditions. researchgate.netscilit.com The steady-state levels of cellular S-nitrosylation are determined by the balance between the rates of S-nitrosylation and denitrosylation, which are governed by specific enzymes. nih.gov
The enzymatic synthesis of S-nitrosothiols, including D-Cysteine, nitrite (ester), is a targeted process crucial for initiating specific signaling cascades. This synthesis is primarily managed by nitric oxide synthases (NOS) and further propagated by transnitrosylases, which transfer the NO group between molecules.
The de novo formation of S-nitrosothiols is fundamentally linked to the production of nitric oxide (NO). researchgate.net In mammals, NO is synthesized by three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov These enzymes produce NO, which can then react with cysteine thiols to form S-nitrosothiols. nih.gov The localization of NOS isoforms within specific cellular compartments can impart selectivity to S-nitrosylation, targeting nearby proteins. nih.gov For instance, the N-methyl-D-aspartic acid receptor is found in a complex with nNOS, facilitating its targeted S-nitrosylation. acs.org
Once formed, the nitroso group can be transferred from a donor S-nitrosothiol to an acceptor cysteine thiol in a process called transnitrosylation. nih.govnih.gov This mechanism allows for the propagation of SNO-based signals, analogous to kinase signaling cascades. nih.govresearchgate.net Proteins that become S-nitrosylated can themselves gain trans-S-nitrosylase (or transnitrosase) activity, enabling them to nitrosylate other proteins. nih.govresearchgate.net Low-molecular-weight (LMW) S-nitrosothiols, such as S-nitrosoglutathione (GSNO) and S-nitroso-D-cysteine, also act as important donors in transnitrosylation reactions. nih.govnih.gov Studies have shown that both L-cysteine and D-cysteine can facilitate the formation of intracellular S-nitrosothiols, suggesting that the subsequent signaling is not strictly dependent on the stereoisomer of the initial cysteine. nih.gov
The table below summarizes key enzymes and proteins involved in the synthesis and transfer of S-nitrosothiols.
| Enzyme/Protein System | Function | Mechanism of Action |
| Nitric Oxide Synthases (NOS) | Primary synthesis of NO for S-nitrosylation. nih.gov | Catalyze the production of NO from L-arginine, which then reacts with cysteine thiols. nih.gov Isoforms (nNOS, eNOS, iNOS) provide spatial and temporal control. nih.gov |
| SNO-Proteins | Act as NO group donors in signaling cascades. nih.govresearchgate.net | Transfer their NO group to acceptor cysteine thiols on other proteins (Cys-to-Cys transfer). nih.gov |
| Ceruloplasmin | Catalyzes the formation of S-nitrosoglutathione. nih.gov | A copper-containing enzyme that binds NO, facilitating its reaction with a glutathione (B108866) thiol. nih.govmdpi.com |
| Hemoglobin | Can mediate S-nitrosylation. nih.govmdpi.com | The heme iron can bind NO, which facilitates the transfer of an NO+ equivalent to a cysteine thiol. mdpi.com |
The reversibility of S-nitrosylation is critical for its function as a dynamic regulatory mechanism. scilit.com This reversal is accomplished by denitrosylase enzymes, which remove the NO group from S-nitrosothiols, thereby terminating the signal and returning the protein to its basal state. nih.gov The activity of these enzymes ensures that SNO levels are tightly controlled, preventing excessive nitrosative stress and maintaining signaling homeostasis. nih.govscilit.com Two major, highly conserved enzyme systems are primarily responsible for cellular denitrosylation. nih.govscilit.com
The first major system is the S-nitrosoglutathione reductase (GSNOR) system. nih.gov GSNOR, also known as alcohol dehydrogenase 3 (ADH3), specifically catalyzes the metabolism of the low-molecular-weight SNO, S-nitrosoglutathione (GSNO). nih.govnih.gov By controlling the cellular levels of GSNO, GSNOR indirectly regulates the S-nitrosylation status of a wide range of proteins, as GSNO is a key intermediate in many transnitrosylation reactions. nih.gov
The second key system is the Thioredoxin (Trx) system. nih.govscilit.com Unlike GSNOR, which targets a low-molecular-weight SNO, the Trx system directly denitrosylates S-nitrosoproteins (SNO-proteins). nih.gov The process involves a nucleophilic attack by an active site cysteine on the Trx enzyme against the S-nitrosylated cysteine of the target protein. nih.gov This action releases the NO group and results in a temporary mixed disulfide bond between Trx and the target protein, which is then resolved to regenerate both proteins in their reduced states. nih.gov Interestingly, the Trx system exhibits dual functionality; under certain redox conditions, it can also act as a trans-S-nitrosylase, transferring NO to target proteins like caspase-3. nih.govacs.org
The table below details the primary denitrosylase enzyme systems.
| Enzyme System | Primary Target | Mechanism of Action |
| S-Nitrosoglutathione Reductase (GSNOR) | S-nitrosoglutathione (GSNO). nih.gov | Metabolizes GSNO to an intermediate that ultimately leads to the release of NO and oxidized glutathione, using NADH as a reducing equivalent. nih.gov |
| Thioredoxin (Trx) System | S-nitrosoproteins (SNO-Proteins). nih.gov | Directly removes the NO group from S-nitrosylated cysteines on target proteins via a disulfide exchange mechanism, using NADPH via Thioredoxin Reductase (TrxR). nih.gov |
Advanced Methodologies for the Academic Study of D Cysteine, Nitrite Ester 9ci
Spectroscopic and Chromatographic Approaches for Detection and Analysis
The inherent lability of the S-NO bond presents a significant challenge in the detection and quantification of S-nitrosothiols like D-cysteine, nitrite (B80452) (ester) (9CI). oup.com Consequently, a variety of spectroscopic and chromatographic methods have been developed and refined to address this issue.
Spectrophotometric methods, such as the Saville reaction, offer a foundational approach. This method relies on the mercury-mediated decomposition of S-nitrosothiols to release nitrite, which can then be quantified using the Griess reagent. nih.gov While sensitive, this technique is an indirect difference method and can be prone to interference. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed, as S-nitrosothiols exhibit characteristic absorbance bands. nih.govmdpi.com
Chemiluminescence-based assays provide a highly sensitive means of detection. nih.gov These methods typically involve the reduction of the S-NO group to release NO, which then reacts with ozone to produce a detectable light emission. nih.gov Variations of this technique include photolysis-chemiluminescence and reductive chemiluminescence using different reagents like copper ions or tri-iodide. nih.govacs.org However, the specificity and potential for artifacts must be carefully considered. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying S-nitrosothiols from complex biological mixtures. mdpi.comnih.govnih.gov When coupled with UV-Vis or chemiluminescence detectors, HPLC allows for the direct measurement of specific S-nitrosothiol species. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of S-nitrosothiols, often after derivatization to enhance stability and volatility. nih.govdntb.gov.ua
Table 1: Comparison of Spectroscopic and Chromatographic Methods for S-Nitrosothiol Analysis
| Method | Principle | Advantages | Limitations | References |
|---|---|---|---|---|
| Saville Reaction | Indirect colorimetric detection of nitrite released from SNOs. | Simple, sensitive. | Indirect measurement, potential for interference. | nih.gov |
| UV-Vis Spectroscopy | Direct detection based on characteristic absorbance bands. | Direct, non-destructive. | Lower sensitivity, spectral overlap. | nih.govmdpi.com |
| Chemiluminescence | Detection of light emitted from the reaction of NO with ozone. | Very high sensitivity. | Can be prone to artifacts, requires specialized equipment. | nih.govnih.govacs.org |
| HPLC | Separation of SNOs followed by detection. | High specificity and quantification. | Can be complex, potential for SNO degradation during analysis. | mdpi.comnih.govnih.gov |
| GC-MS | Separation and mass-based detection after derivatization. | High sensitivity and structural information. | Requires derivatization, potential for sample loss. | nih.govdntb.gov.ua |
Proteomic Identification of S-Nitrosylation Sites and S-Nitrosoproteome Characterization
Identifying the specific proteins that are S-nitrosylated (the "S-nitrosoproteome") and the precise cysteine residues that are modified is fundamental to understanding the functional consequences of this post-translational modification. dntb.gov.uanih.govacs.orgliverpool.ac.ukabcam.comcaymanchem.comnih.gov Several proteomic strategies have been developed to achieve this, with many being based on the foundational biotin (B1667282) switch technique.
Biotin Switch Technique and its Advanced Modifications
The Biotin Switch Technique (BST) is a widely used method for the detection and identification of S-nitrosylated proteins. dntb.gov.uaabcam.comcaymanchem.comnih.govnih.gov The classic BST protocol involves three main steps:
Blocking: Free thiol groups on cysteine residues are blocked, typically using an alkylating agent like methyl methanethiosulfonate (B1239399) (MMTS). liverpool.ac.uk
Reduction: The S-NO bonds of S-nitrosylated cysteines are selectively reduced to free thiols, commonly with ascorbate. acs.org
Labeling: The newly formed thiol groups are then labeled with a biotin-containing reagent, such as biotin-HPDP. nih.gov
The biotinylated proteins can then be detected by western blotting using anti-biotin antibodies or purified using avidin-affinity chromatography for subsequent identification by mass spectrometry. liverpool.ac.uknih.gov
Several modifications to the original BST have been developed to improve its throughput, specificity, and ability to pinpoint the exact site of S-nitrosylation. acs.orgfrontiersin.org One such advancement is the SNO-Site Identification (SNOSID) method, which incorporates a tryptic digestion step after biotinylation, followed by affinity purification of the biotinylated peptides. nih.govpnas.org This approach facilitates the direct identification of the S-nitrosylated cysteine residue by mass spectrometry. nih.govpnas.org Another modification is the S-nitrosothiol resin-assisted capture (SNO-RAC) , which uses a thiol-reactive resin to capture the proteins after the reduction step, streamlining the process. researchgate.net
Mass Spectrometry-Based S-Nitrosoproteomics
Mass spectrometry (MS) is the cornerstone of modern proteomics and is indispensable for the large-scale identification and quantification of S-nitrosylated proteins and their modification sites. nih.govdntb.gov.uanih.govacs.orgliverpool.ac.ukabcam.comcaymanchem.comnih.gov Following enrichment of S-nitrosylated proteins or peptides, typically via methods like the biotin switch, MS is used for their identification. frontiersin.org
Tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact location of the S-nitrosylation. nih.gov By fragmenting the isolated peptides and analyzing the resulting fragment ions, the specific cysteine residue that was originally S-nitrosylated can be determined. frontiersin.org
Quantitative proteomic techniques have also been integrated with S-nitrosylation analysis to study changes in the S-nitrosoproteome under different physiological or pathological conditions. acs.org Methods like isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) can be coupled with S-nitrosylation enrichment strategies to compare the levels of S-nitrosylation of thousands of proteins across multiple samples simultaneously. acs.orgresearchgate.net
Phosphine-Based Detection Methods
As an alternative to ascorbate-based reduction in the biotin switch technique, phosphine-based reagents have been developed for the selective reduction of S-nitrosothiols. dntb.gov.ua These compounds offer the advantage of not reducing protein disulfides, thereby potentially increasing the specificity of the assay. nih.gov Triphenylphosphine derivatives can efficiently reduce S-nitrosothiols to free thiols, which can then be labeled with biotin or fluorescent tags for detection and identification. nih.gov This approach has been shown to be effective in both cell extracts and fixed cells. nih.gov
In Vitro Experimental Models for Mechanistic Elucidation
To understand the functional consequences and downstream signaling pathways affected by the S-nitrosylation of specific proteins, researchers utilize various in vitro experimental models. These systems allow for controlled manipulation and detailed mechanistic investigation.
Cell-Based Assays and Primary Cell Cultures
Cell-based assays are fundamental for studying the effects of S-nitrosylating agents and for identifying S-nitrosylated proteins in a cellular context. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Various cell lines, such as HEK293 cells, and primary cell cultures, including neuronal cultures, are used to investigate the role of S-nitrosylation in specific cellular processes. researchgate.netnih.gov
In these models, cells can be treated with NO donors to induce S-nitrosylation, and the resulting changes in protein function, localization, or protein-protein interactions can be assessed. nih.gov For example, studies have used primary cortical neuronal cultures to investigate the role of prohibitin S-nitrosylation in neuroprotection. nih.gov Furthermore, cell lysates from these cultures can be subjected to the proteomic techniques described above to identify the full complement of S-nitrosylated proteins in response to a particular stimulus. nih.govresearchgate.net
Table 2: In Vitro Models for Studying S-Nitrosylation
| Model System | Description | Applications | References |
|---|---|---|---|
| HEK293 Cells | A human embryonic kidney cell line commonly used in cell biology research. | Transfection studies to overexpress or knockdown proteins of interest and assess the impact on S-nitrosylation. | researchgate.net |
| Primary Cortical Neurons | Neurons isolated directly from the cerebral cortex of an animal. | Investigating the role of S-nitrosylation in neuronal function, signaling, and neurodegenerative diseases. | nih.gov |
| Macrophages | Immune cells that can be studied in primary culture or as cell lines. | Studying the role of S-nitrosylation in inflammation and immune responses. | researchgate.net |
| Endothelial Cells | Cells lining the blood vessels, available as primary cultures or cell lines. | Investigating the role of S-nitrosylation in vascular function and cardiovascular disease. | mdpi.com |
Isolated Organ and Tissue Preparations
While studies focusing specifically on S-nitroso-D-cysteine in isolated organ baths are not extensively detailed in the provided literature, valuable insights can be drawn from in vivo animal models, which represent a complex system of integrated organ and tissue responses. Research in anesthetized rats demonstrates the stereoselective effects of S-nitrosocysteine isomers. nih.gov
Continuous intravenous infusion of S-nitroso-L-cysteine (SNO-L-CYS) was shown to increase the frequency of breathing, tidal volume, and consequently, minute ventilation. nih.gov In stark contrast, the D-isoform, S-nitroso-D-cysteine (SNO-D-CYS), did not elicit these respiratory responses, suggesting that the physiological mechanisms governing ventilation are stereoselective. nih.gov This stereoselectivity was further supported by findings that the respiratory effects of the L-isoform were significantly diminished in rats with transected carotid sinus nerves, pointing to a specific site of action. nih.gov
However, not all effects of S-nitrosocysteine are stereoselective. Both SNO-L-CYS and SNO-D-CYS infusions resulted in equivalent and significant reductions in mean arterial blood pressure, indicating that their vasodilatory actions are not dependent on the stereochemistry of the cysteine backbone. nih.gov
Table 1: Comparative Physiological Effects of S-nitrosocysteine Isomers in Anesthetized Rats
| Parameter | Effect of S-nitroso-L-cysteine (SNO-L-CYS) | Effect of S-nitroso-D-cysteine (SNO-D-CYS) | Stereoselectivity |
|---|---|---|---|
| Minute Ventilation (V̇E) | Sustained Increase | No significant effect | Yes |
| Frequency of Breathing (fR) | Increase | No significant effect | Yes |
| Tidal Volume (VT) | Increase | No significant effect | Yes |
| Mean Arterial Pressure (MAP) | Substantial Reduction | Substantial Reduction | No |
| Analgesia (Tail-flick latency) | Increase (Antinociception) | Not reported to have the same effect | Yes |
Data sourced from studies on isoflurane-anesthetized rats receiving infusions of 1 μmol/kg/min. nih.gov
In Silico Modeling and Computational Chemistry in S-Nitrosothiol Research
The inherent lability of the S-nitrosothiol (S-NO) bond presents significant challenges for experimental research. marquette.edu In silico modeling and computational chemistry have become indispensable tools for overcoming these hurdles, providing deep insights into the structure, properties, and reactivity of compounds like S-nitroso-D-cysteine. marquette.edu These methods allow for the systematic investigation of reaction mechanisms and the analysis of large datasets to identify patterns in S-nitrosylated proteins.
Theoretical Calculations for Reaction Mechanisms and Energetics
Computational chemistry provides a molecular-level understanding of S-nitrosothiol behavior. High-level ab initio methods and Density Functional Theory (DFT) are employed to calculate the molecular structure, bond properties, and reaction energetics. marquette.edumarquette.edu
For instance, using a sophisticated Feller-Peterson-Dixon ab initio protocol on a model compound (CH3SNO), the S–N bond length was calculated to be 1.814 Å, with a bond dissociation energy (BDE) of 32.4 kcal/mol. marquette.edu These calculations highlight that while the S-N bond is weak, it possesses a significant rotational barrier (approx. 13 kcal/mol), which can be influenced by the local protein environment. marquette.edu
DFT calculations have been crucial in elucidating reaction mechanisms. One proposed pathway for the biological formation of nitroxyl (B88944) (HNO) involves the reaction between a thiol and an S-nitrosothiol. marquette.edu Modeling this S-thiolation reaction revealed that it proceeds through a proton transfer from the thiol to the RSNO nitrogen, followed by a nucleophilic attack. marquette.edu In the gas phase, this reaction has a high activation barrier (>40 kcal/mol), but in an aqueous environment that provides a proton shuttle, the barrier can decrease to below 30 kcal/mol, making the reaction biologically feasible. marquette.edu
Computational studies have also guided the understanding of metal-catalyzed NO generation. In models of S-nitrosoglutathione reacting with a copper-based metal-organic framework, S-nitrosocysteine was used as a simplified model. nih.gov These calculations predicted that the mechanism involves the coordination of the S-nitrosothiol's sulfur atom to the copper center, which weakens the S-N bond and facilitates NO release. nih.gov
Table 2: Key Findings from Theoretical Calculations on S-Nitrosothiols
| Parameter/Method | Finding/Recommendation | Significance |
|---|---|---|
| S-N Bond Length (cis-CH3SNO) | 1.814 Å | Indicates a relatively long and weak covalent bond. marquette.edu |
| S-N Bond Dissociation Energy (CH3SNO) | 32.4 kcal/mol | Quantifies the lability of the S-NO bond. marquette.edu |
| Recommended DFT Functionals (Geometry) | MPW2PLYP, MPW2PLYPD | Provides guidance for accurate structural calculations of RSNOs. marquette.edu |
| Recommended DFT Functionals (Bond Energy) | PBE0, PBE0-GD3 | Provides guidance for accurate energetic calculations of RSNOs. marquette.edu |
| S-thiolation Reaction Barrier (Gas Phase) | >40 kcal/mol | Suggests the reaction is infeasible without a catalyst or specific environment. marquette.edu |
| S-thiolation Reaction Barrier (Aqueous) | <30 kcal/mol | Demonstrates the critical role of the cellular environment in facilitating RSNO reactions. marquette.edu |
Computational Approaches for S-Nitrosoproteome Analysis and Motif Identification
Identifying which specific cysteine residues in which proteins are targeted for S-nitrosylation is fundamental to understanding NO signaling. nih.gov Given the vast number of cysteine residues in the proteome, computational methods are essential for predicting S-nitrosylation sites and identifying common structural features or sequence motifs. nih.govresearchgate.net
Early bioinformatic analyses of experimentally identified S-nitrosylation sites revealed the recurrence of an acid-base motif flanking the modified cysteine. nih.gov This motif consists of acidic (aspartic acid, glutamic acid) and basic (arginine, lysine, histidine) residues in the surrounding amino acid sequence. pnas.org In addition to the acid-base motif, analysis has also pointed to the importance of hydrophobic areas around the target cysteine, which may concentrate NO and facilitate the formation of nitrosating species. nih.govpnas.org
Several computational tools have been developed to predict S-nitrosylation sites from protein sequences. One such program, GPS-SNO 1.0, was used to screen the entire Arabidopsis proteome, identifying thousands of candidate proteins and sites. nih.gov However, a comparison of these predictions with experimentally determined sites showed only a limited overlap, highlighting that while these tools are useful, they require further refinement for improved accuracy. nih.gov
Structural analyses provide further clues. The pKa of S-nitrosylated cysteine residues is generally consistent with the average pKa of cysteines in proteins (around 9.1), suggesting that exceptional thiol reactivity is not the primary determinant of specificity. nih.gov Instead, the local structural environment, including the accessibility of the cysteine and the presence of specific motifs, plays a more critical role. nih.govnih.gov Analysis of hydropathy indices shows that S-nitrosylated cysteines are found in both hydrophobic and hydrophilic regions of proteins, suggesting that multiple mechanisms contribute to targeting. nih.gov
Table 3: Common Motifs and Structural Features of S-Nitrosylation Sites
| Feature Type | Description | Example/Observation |
|---|---|---|
| Sequence Motif | Acid-Base Motif: Presence of acidic (D, E) and/or basic (K, R, H) residues near the target cysteine. | Frequently identified in proteomic studies of S-nitrosylated proteins in various cell types. nih.govpnas.org |
| Sequence Motif | Hydrophobic Motif: Location of the target cysteine within a hydrophobic pocket or surrounded by hydrophobic residues. | Thought to concentrate NO and promote the formation of nitrosating agents like N₂O₃. nih.govpnas.org |
| Structural Feature | Metal Ligation: Cysteine residue is directly involved in chelating a metal ion. | Identified in the liver S-nitrosoproteome; may provide a mechanism for site-directed modification. nih.gov |
| Physicochemical Property | Hydropathy Index: A measure of the hydrophobicity/hydrophilicity of the local environment. | S-nitrosylated cysteines show a normal distribution, being found in both hydrophobic and hydrophilic areas. nih.gov |
| Physicochemical Property | pKa Value: The acid dissociation constant of the cysteine thiol. | Average pKa of ~9.1, similar to non-modified cysteines, suggesting pKa is not the sole determinant of specificity. nih.gov |
Theoretical Frameworks and Future Research Directions for D Cysteine, Nitrite Ester 9ci
Elucidating Stereospecific S-Nitrosothiol Recognition and Signaling Networks in Biological Systems
The biological effects of S-nitrosothiols (SNOs) can be highly dependent on their stereochemistry. While L-cysteine is the naturally occurring enantiomer in proteins, the existence and functional significance of D-amino acids in mammals are increasingly recognized. nih.gov Studies have shown that the biological responses to S-nitroso-L-cysteine (L-CysNO) and S-nitroso-D-cysteine (D-CysNO) can differ significantly, suggesting the presence of stereoselective recognition sites and signaling pathways. nih.govnih.gov
For instance, intracisternal injections of L-CysNO in conscious rats produced initial decreases in mean arterial blood pressure and heart rate, effects not observed with D-CysNO, indicating that the initial cardiovascular effects of L-CysNO may be mediated by the activation of stereoselective recognition sites on neurons in the brain. nih.gov Conversely, both isomers produced subsequent increases in these parameters. nih.gov This suggests that while some effects may be due to the non-specific release of nitric oxide (NO), others are dependent on the specific three-dimensional structure of the SNO.
Furthermore, the transport of SNOs across cell membranes can exhibit chiral specificity. While one study suggested that a stereospecific transporter is not directly involved in CysNO transport, others have implicated the L-type amino acid transporter (L-AT) system in the uptake of L-CysNO. nih.gov The observation that D-cysteine results in a lower amount of intracellular S-nitrosothiol compared to its L-isomer supports the idea of stereospecific transport mechanisms. nih.gov
Future research should focus on identifying and characterizing the specific receptors, enzymes, and transporters that interact with D-cysteine, nitrite (B80452) (ester). Understanding these stereospecific interactions is crucial for elucidating the unique signaling networks that this compound may modulate.
Investigating Structure-Activity Relationships Governing S-Nitrosylation Specificity and Dynamics
S-nitrosylation, the covalent attachment of a nitric oxide group to the sulfur atom of a cysteine residue, is a key post-translational modification that regulates protein function. nih.gov The specificity of this modification is not fully understood but is thought to be influenced by several factors, including the local protein environment, the accessibility of the cysteine thiol, and its pKa. nih.govsjtu.edu.cn
The structure of the S-nitrosothiol itself also plays a critical role. The D-cysteine backbone of D-cysteine, nitrite (ester) will present the S-nitroso group in a different spatial orientation compared to its L-isomer, which could lead to distinct patterns of trans-S-nitrosylation—the transfer of the NO group from one thiol to another. nih.gov
Key structural features that govern S-nitrosylation specificity include:
Acid-base motifs: The presence of nearby acidic or basic amino acid residues can influence the reactivity of the target cysteine. nih.gov
Hydrophobicity: Hydrophobic regions on a protein surface can concentrate NO and promote the formation of nitrosating agents. nih.gov
Cysteine pKa: A lower pKa of the cysteine thiol facilitates its deprotonation to the more reactive thiolate anion, which is a prerequisite for S-nitrosylation. sjtu.edu.cn
Local flexibility: Higher flexibility around a cysteine residue may increase its accessibility for S-nitrosylation. sjtu.edu.cnepa.gov
Future investigations should systematically modify the structure of D-cysteine, nitrite (ester) and its derivatives to probe how these changes affect its ability to S-nitrosylate specific protein targets. This will provide a deeper understanding of the structure-activity relationships governing its biological effects.
| Structural Feature | Influence on S-Nitrosylation Specificity |
| Stereochemistry (D- vs. L-isomer) | Affects recognition by transporters and target proteins, leading to different biological outcomes. nih.govnih.govnih.gov |
| Local Amino Acid Environment | Proximal acid-base motifs and hydrophobic areas can modulate the reactivity and accessibility of the target cysteine thiol. nih.gov |
| Cysteine Thiol pKa | A lower pKa favors the formation of the more reactive thiolate anion, increasing the likelihood of S-nitrosylation. sjtu.edu.cn |
| Conformational Flexibility | Greater flexibility around a cysteine residue can enhance its accessibility to nitrosylating agents. sjtu.edu.cnepa.gov |
Integration with Broader Redox Signaling and Cellular Homeostasis Pathways
The actions of D-cysteine, nitrite (ester) are not isolated but are integrated within the complex network of cellular redox signaling. This network involves a variety of reactive oxygen, nitrogen, and sulfur species (RO/N/S) that modulate cellular processes through the modification of specific target proteins. acs.org
Cysteine residues are central to this redox regulation, as their thiol groups can undergo a range of reversible oxidative modifications, including S-nitrosylation, S-glutathionylation, and the formation of sulfenic acids and disulfides. nih.govnih.gov These modifications can act as molecular "switches" that control protein function, localization, and interactions. acs.org
The introduction of D-cysteine, nitrite (ester) into a biological system can influence this delicate balance in several ways:
Direct S-nitrosylation: It can directly modify target proteins, altering their activity and downstream signaling.
Trans-nitrosylation: It can transfer its NO group to other thiols, such as glutathione (B108866), to form other SNOs, thereby propagating the signal. nih.gov
Interaction with other redox modifications: The S-nitrosylation status of a protein can influence its susceptibility to other oxidative modifications, and vice versa.
A key area of future research is to understand how the signaling initiated by D-cysteine, nitrite (ester) cross-talks with other redox-dependent pathways, such as those involving hydrogen peroxide (H₂O₂) and glutathione. nih.gov This will provide a more holistic view of its role in maintaining cellular homeostasis. For example, S-nitrosylation has been implicated in the regulation of cholesterol homeostasis by affecting the secretion of proteins like PCSK9. nih.gov
Unexplored Physiological and Pathophysiological Roles in Research Models
While the L-isomer of S-nitrosocysteine has been studied more extensively, recent research has begun to uncover potential physiological and pathophysiological roles for D-cysteine and its derivatives. nih.gov The discovery that D-cysteine is endogenously produced in the mammalian brain and is involved in regulating neural progenitor cell proliferation highlights its potential importance in development. nih.gov
The use of cell-permeable esters of D-cysteine, such as D-cysteine ethyl ester (D-CYSee), has provided valuable tools for investigating its intracellular functions. frontiersin.org Studies in animal models have shown that D-CYSee can reverse opioid-induced respiratory depression and may have therapeutic potential in treating opioid use disorders. nih.govjax.org It is hypothesized that some of these effects may be mediated by the conversion of D-CYSee to S-nitroso-D-cysteine ethyl ester within the cell. nih.govfrontiersin.org
Future research should explore the role of D-cysteine, nitrite (ester) in a wider range of physiological and pathological conditions. This could include its involvement in:
Neurodevelopment and neurodegeneration: Given the role of D-cysteine in neural progenitor cells. nih.gov
Cardiovascular regulation: Building on the observed stereospecific effects of CysNO on blood pressure and heart rate. nih.gov
Inflammatory and immune responses: As NO is a key mediator in these processes.
Cancer biology: Where redox signaling and NO are known to play complex roles.
| Research Area | Potential Role of D-Cysteine, Nitrite (Ester) | Research Model |
| Neurobiology | Modulation of neuronal signaling, neuroprotection, regulation of neural progenitor cell dynamics. | Rat brain models, cultured neural progenitor cells. nih.govnih.gov |
| Cardiovascular Disease | Regulation of blood pressure and heart rate, protection against ischemia-reperfusion injury. | Conscious rat models, animal models of focal ischemia-reperfusion. nih.govnih.gov |
| Opioid Dependence | Reversal of opioid-induced respiratory depression and physical dependence. | Rat models of morphine administration. nih.govjax.org |
| Metabolic Regulation | Influence on cholesterol homeostasis through S-nitrosylation of key regulatory proteins. | HepG2 cells, SCoR2-deficient HEK293 cells. nih.gov |
Development of Novel Research Probes and Chemical Modulators based on D-Cysteine, Nitrite (Ester)
The unique properties of D-cysteine, nitrite (ester) make it an attractive scaffold for the development of novel research tools and therapeutic agents. By modifying its structure, it is possible to create probes that can be used to identify and characterize S-nitrosylated proteins in complex biological systems. umn.edursc.org
The development of cysteine-reactive probes is a rapidly growing field in chemical proteomics. rsc.orgnih.gov These probes typically contain a reactive group that covalently binds to cysteine thiols, along with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for detection and enrichment. Probes based on the D-cysteine scaffold could offer several advantages, including:
Stereospecific targeting: The ability to selectively label proteins that preferentially interact with the D-isomer.
Controlled reactivity: Modifications to the ester group or the surrounding chemical structure could be used to fine-tune the reactivity and specificity of the probe.
In addition to research probes, derivatives of D-cysteine, nitrite (ester) could be developed as chemical modulators to therapeutically target specific S-nitrosylation pathways. For example, by optimizing its structure for enhanced cell permeability and target engagement, it may be possible to develop drugs that can correct aberrant S-nitrosylation associated with disease. nih.gov
Future efforts in this area should focus on the rational design and synthesis of a library of D-cysteine, nitrite (ester)-based compounds. These compounds could then be screened for their ability to modulate specific biological processes and to identify novel therapeutic targets.
Q & A
Q. Q1. What are the recommended experimental protocols for synthesizing D-Cysteine, nitrite (ester) (9CI), and how can purity be validated?
Methodological Answer: Synthesis should follow established protocols for cysteine derivatives, emphasizing controlled nitrosylation and esterification. For purity validation:
- Elemental Analysis : Confirm molecular composition (e.g., C, H, N, S) .
- Spectroscopic Techniques : Use H/C NMR to verify structural integrity and detect nitroso/ester functional groups.
- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for biological studies) .
- Reference Standards : Compare retention times and spectral data with authenticated samples from repositories like NIST .
Q. Q2. How does the solubility profile of D-Cysteine, nitrite (ester) (9CI) influence its reactivity in aqueous vs. non-polar environments?
Methodological Answer:
- Solubility Testing : Measure solubility in water, DMSO, and ethanol using gravimetric or spectrophotometric methods. Evidence suggests cysteine esters exhibit higher solubility in polar aprotic solvents due to ester stabilization .
- Reactivity Analysis : Conduct kinetic studies in buffered aqueous solutions (pH 4–9) and organic solvents (e.g., THF) to monitor nitrite release via UV-Vis spectroscopy at 540 nm (Griess assay).
Q. Q3. What stability challenges arise during storage, and how can degradation be minimized?
Methodological Answer:
- Stability Testing : Perform accelerated degradation studies under light, heat (40–60°C), and humidity (75% RH). Monitor nitroso group stability via FTIR or Raman spectroscopy .
- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon/nitrogen). Add stabilizers like EDTA (0.1 mM) to chelate trace metals that catalyze decomposition .
Advanced Research Questions
Q. Q4. How can conflicting data on the biological activity of D-Cysteine, nitrite (ester) (9CI) be resolved?
Methodological Answer:
- Source Evaluation : Cross-reference studies from peer-reviewed journals (e.g., J. Am. Chem. Soc., Chem. Eng. Sci.) and avoid non-curated databases like .
- Experimental Reproducibility : Replicate assays under standardized conditions (e.g., cell lines, exposure times). Use NFDI4Chem’s FAIR data repositories to validate raw datasets .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or methodological biases in published results .
Q. Q5. What computational models are suitable for predicting the nitroso group’s reactivity in D-Cysteine derivatives?
Methodological Answer:
- Quantum Mechanics (QM) : Use DFT (B3LYP/6-311++G**) to calculate bond dissociation energies (BDEs) of the S–NO bond.
- Molecular Dynamics (MD) : Simulate solvation effects in water and lipid bilayers to predict nitrite release kinetics.
- Validation : Compare computational results with experimental kinetic data from stopped-flow spectroscopy .
Q. Q6. How can isotopic labeling (e.g., 15^{15}15N) elucidate metabolic pathways of D-Cysteine, nitrite (ester) (9CI) in vivo?
Methodological Answer:
- Isotope Synthesis : Incorporate N into the nitroso group via NO precursors. Validate labeling efficiency via mass spectrometry (ESI-MS) .
- Tracer Studies : Administer labeled compound to model organisms (e.g., rodents) and analyze metabolites in plasma/tissues using LC-MS/MS. Track N incorporation into amino acids or urea cycle intermediates .
Contradiction Analysis Framework
- Step 1 : Identify discrepancies in biological activity (e.g., IC values) across studies.
- Step 2 : Audit experimental variables (e.g., cell viability assays vs. enzyme inhibition assays).
- Step 3 : Replicate key experiments using NFDI4Chem’s standardized protocols .
- Step 4 : Publish negative/confirmatory results in open-access platforms to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
